molecular formula C8H19N B15358245 Isoamyl-n-propyl-amine

Isoamyl-n-propyl-amine

Cat. No.: B15358245
M. Wt: 129.24 g/mol
InChI Key: NCBKRBDUPKCJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoamyl-n-propyl-amine is an organic compound belonging to the class of alkylamines. It is characterized by the presence of an amino group attached to an isopropyl group and a propyl group. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyl-n-propyl-amine can be synthesized through several methods, including the reaction of isopropylamine with n-propyl halides under suitable conditions. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the isopropylamine, followed by the nucleophilic substitution of the halide with the isopropyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Isoamyl-n-propyl-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding amides or nitriles.

  • Reduction: Reduction reactions can produce secondary amines or tertiary amines.

  • Substitution: Substitution reactions can result in the formation of various alkylated amines.

Scientific Research Applications

Isoamyl-n-propyl-amine is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In biology, it is used as a reagent in the study of enzyme mechanisms and protein interactions. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

Isoamyl-n-propyl-amine is compared with other similar compounds, such as isopropylamine and n-propylamine. While these compounds share structural similarities, this compound exhibits unique properties due to its distinct molecular arrangement. This uniqueness makes it particularly valuable in specific applications where the other compounds may not be as effective.

Comparison with Similar Compounds

  • Isopropylamine

  • n-Propylamine

  • Butylamine

  • Ethylmethylamine

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

3-methyl-N-propylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-4-6-9-7-5-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

NCBKRBDUPKCJEH-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(C)C

Origin of Product

United States

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